molecular formula C19H21ClN2O3 B269266 N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide

カタログ番号 B269266
分子量: 360.8 g/mol
InChIキー: DLBLITAPQYROKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, also known as BACE1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease, a neurodegenerative disorder that affects millions of people worldwide.

作用機序

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide works by inhibiting the activity of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, an enzyme that is responsible for cleaving the amyloid precursor protein (APP) to produce Aβ peptides. By inhibiting N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide prevents the formation of Aβ peptides, which in turn reduces the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has been shown to effectively reduce the production of Aβ peptides in vitro and in vivo. In addition, studies have shown that N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has good brain penetration and is well-tolerated in animal models. However, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

実験室実験の利点と制限

One of the main advantages of using N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide in lab experiments is its specificity for N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide. This compound has been shown to selectively inhibit N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide without affecting other enzymes in the brain. However, one of the limitations of using N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide in lab experiments is its relatively low potency compared to other N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide inhibitors. This may limit its efficacy in treating Alzheimer's disease.

将来の方向性

There are several future directions for the research and development of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide. One direction is to optimize the synthesis method to improve the potency and selectivity of the compound. Another direction is to conduct further studies to determine the long-term safety and efficacy of this compound in humans. In addition, there is a need to develop more potent and selective N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide inhibitors to effectively treat Alzheimer's disease. Finally, there is a need to explore the potential therapeutic applications of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide in other neurodegenerative disorders.

合成法

The synthesis of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide involves several steps. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with butyryl chloride in the presence of a base to form 2-chloro-5-nitrobenzoyl butyrate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium dithionite. The resulting amine is then coupled with 2-ethoxybenzoic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide.

科学的研究の応用

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease. Alzheimer's disease is characterized by the accumulation of amyloid beta (Aβ) peptides in the brain, which leads to the formation of plaques and the death of brain cells. N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, also known as β-secretase, is an enzyme that plays a critical role in the production of Aβ peptides. By inhibiting N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has the potential to prevent the formation of Aβ peptides and thereby slow down the progression of Alzheimer's disease.

特性

製品名

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide

分子式

C19H21ClN2O3

分子量

360.8 g/mol

IUPAC名

N-[5-(butanoylamino)-2-chlorophenyl]-2-ethoxybenzamide

InChI

InChI=1S/C19H21ClN2O3/c1-3-7-18(23)21-13-10-11-15(20)16(12-13)22-19(24)14-8-5-6-9-17(14)25-4-2/h5-6,8-12H,3-4,7H2,1-2H3,(H,21,23)(H,22,24)

InChIキー

DLBLITAPQYROKA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC

正規SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。